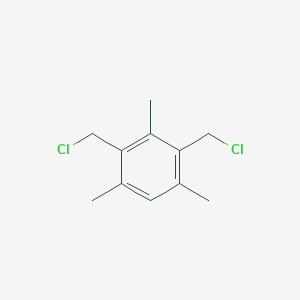

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1241. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNDJDCLOQRCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075093 | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-17-7 | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1585-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

CAS Number: 1585-17-7

This technical guide provides a comprehensive overview of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, synthesis protocols, safety information, and its applications as a versatile chemical building block.

Compound Identification and Properties

This compound, also known as 2,4-Bis(chloromethyl)mesitylene, is a disubstituted aromatic hydrocarbon. Its structure features a mesitylene (1,3,5-trimethylbenzene) core with two chloromethyl groups at the 2 and 4 positions. These reactive chloromethyl groups make it a valuable precursor in the synthesis of more complex molecules.

Table 1: Physicochemical Properties [1][2]

| Property | Value |

| CAS Number | 1585-17-7 |

| Molecular Formula | C₁₁H₁₄Cl₂ |

| Molecular Weight | 217.13 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 105-107 °C (lit.) |

| Boiling Point | 180 °C at 20 mmHg (lit.) |

| SMILES String | Cc1cc(C)c(CCl)c(C)c1CCl |

| InChI Key | JMNDJDCLOQRCJV-UHFFFAOYSA-N |

Synthesis

The primary industrial and laboratory synthesis method for this compound is the Blanc chloromethylation of 1,3,5-trimethylbenzene (mesitylene).[3][4] This electrophilic aromatic substitution reaction introduces two chloromethyl (-CH₂Cl) groups onto the aromatic ring.

Synthesis Workflow

The diagram below illustrates the general workflow for the chloromethylation of mesitylene.

Experimental Protocol: Chloromethylation of Mesitylene

This protocol is a generalized procedure based on established chloromethylation methods.[3][4][5] Extreme caution is required as this reaction can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All work must be conducted in a certified, high-performance fume hood with appropriate personal protective equipment.

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (optional, catalyst)

-

Inert solvent (e.g., glacial acetic acid or a non-polar solvent)

-

Ice, water, sodium bicarbonate solution, brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge the 1,3,5-trimethylbenzene and the chosen solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add paraformaldehyde to the cooled solution. A Lewis acid catalyst such as zinc chloride may also be added to activate the formaldehyde.[4]

-

Begin bubbling hydrogen chloride gas through the mixture while maintaining vigorous stirring and low temperature.

-

The reaction is typically maintained at a temperature between 70-95 °C for several hours.[3] Reaction progress should be monitored using an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, the reaction is carefully quenched by pouring it over crushed ice.

-

The organic layer is separated. If a non-polar solvent was used, it can be extracted.

-

The organic phase is washed sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

Applications in Research and Development

This compound is not typically used as a final drug product but serves as a crucial intermediate or building block due to its two reactive sites. The chloromethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution. This allows for the facile introduction of the bulky, rigid 2,4-dimethyl-1,3,5-trimethylphenylene scaffold into larger molecules.

-

Scaffold for Complex Molecules: In drug discovery, substituted benzene scaffolds are frequently used to construct molecules with defined three-dimensional structures.[6] These rigid structures can be designed to fit precisely into the binding sites of biological targets like enzymes and receptors.[6]

-

Precursor for Ligands and Materials: The compound's difunctional nature makes it an ideal starting material for synthesizing bis-substituted derivatives, which can act as ligands for metal catalysts or as monomers for specialty polymers. Similar halogenated xylenes have found applications in materials for optical devices and as precursors to pharmaceutical intermediates.[7]

-

Organic Synthesis Intermediate: It is used in a variety of organic reactions where a bis-alkylating agent is required, enabling the construction of macrocycles and other complex architectures.

Safety and Handling

This compound is classified as corrosive and requires careful handling.[1]

Table 2: GHS Hazard Information [1]

| Category | Information |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260: Do not breathe dust/mist. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. US3213148A - Chloromethylation - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. US3723548A - Chloromethylation process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file1.lookchem.com [file1.lookchem.com]

An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral analysis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. This compound, a derivative of mesitylene, is a versatile bifunctional electrophile used as a building block in organic synthesis, particularly in the preparation of more complex molecular architectures. This document details its physicochemical properties, provides a putative experimental protocol for its synthesis via Blanc chloromethylation, explores its reactivity towards nucleophiles, and summarizes its key spectral characteristics. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and practical application in a research and development setting.

Chemical Properties and Identifiers

This compound is a solid organic compound. A comprehensive summary of its key chemical and physical properties is provided below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,4-Bis(chloromethyl)mesitylene, Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-[1] |

| CAS Number | 1585-17-7[1] |

| Molecular Formula | C₁₁H₁₄Cl₂[1] |

| InChI | InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3[1] |

| InChIKey | JMNDJDCLOQRCJV-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C(=C1CCl)C)CCl)C[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 217.13 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 105-107 °C (lit.) | [3][4] |

| Boiling Point | 180 °C at 20 mmHg (lit.) | [3][4] |

| Density | 1.121 g/cm³ (estimate) | [2] |

| Solubility | Insoluble in water. Soluble in many common organic solvents such as THF, DMF, chloroform, and acetone. | Inferred from chemical structure and general knowledge. |

Synthesis

The primary route for the synthesis of this compound is the Blanc chloromethylation of 1,3,5-trimethylbenzene (mesitylene)[2]. This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride[5].

Experimental Protocol: Chloromethylation of Mesitylene

This protocol is a generalized procedure based on established methods for Blanc chloromethylation[6].

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid (optional, as solvent)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 1,3,5-trimethylbenzene (1.0 eq) and paraformaldehyde (2.2 eq).

-

Add a suitable solvent such as glacial acetic acid, if necessary.

-

Add anhydrous zinc chloride (a catalytic amount, e.g., 0.1-0.2 eq).

-

While stirring the mixture vigorously, bubble dry hydrogen chloride gas through the suspension.

-

Gently heat the reaction mixture to 60-70 °C. The reaction is typically exothermic and may require initial cooling.

-

Maintain the temperature and continue passing hydrogen chloride gas through the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Reactivity

The two chloromethyl groups on the aromatic ring are benzylic halides, making them susceptible to nucleophilic substitution reactions. The reactivity is governed by the stability of the benzylic carbocation intermediate (SN1 pathway) or by steric hindrance at the benzylic carbon (SN2 pathway)[7].

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles to form disubstituted mesitylene derivatives. The two chloromethyl groups can react sequentially or simultaneously, depending on the reaction conditions and the stoichiometry of the nucleophile.

General Reaction Scheme:

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Aromatic proton singlet, two distinct chloromethyl proton singlets, and three distinct methyl proton singlets. [1][8] |

| ¹³C NMR | Signals for aromatic carbons, chloromethyl carbons, and methyl carbons. [1][9] |

| FTIR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. [1] |

| Mass Spec. | Molecular ion peak and characteristic fragmentation pattern including loss of Cl and CH₂Cl radicals. [1] |

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the aromatic proton.

-

Two distinct singlets for the protons of the two non-equivalent chloromethyl groups.

-

Three distinct singlets for the protons of the three non-equivalent methyl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit distinct signals for the different carbon environments:

-

Signals for the substituted and unsubstituted aromatic carbons.

-

Two signals for the two chloromethyl carbons.

-

Three signals for the three methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands:

-

Aromatic C-H stretching vibrations (~3100-3000 cm⁻¹).

-

Aliphatic C-H stretching vibrations of the methyl and chloromethyl groups (~3000-2850 cm⁻¹).

-

Aromatic C=C stretching vibrations (~1600 and ~1475 cm⁻¹).

-

C-Cl stretching vibration (~800-600 cm⁻¹).

Mass Spectrometry

The mass spectrum under electron ionization will show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation pattern is characterized by the loss of a chlorine radical ([M-Cl]⁺) and a chloromethyl radical ([M-CH₂Cl]⁺) as prominent fragments.[10]

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage [1] |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the construction of a variety of complex molecules. This guide provides essential information for its safe handling, synthesis, and application in research and development. The detailed chemical properties and spectral data serve as a crucial reference for its characterization.

References

- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-BIS(CHLOROMETHYL)MESITYLENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound 95 1585-17-7 [sigmaaldrich.com]

- 4. 2,4-BIS(CHLOROMETHYL)MESITYLENE | 1585-17-7 [chemicalbook.com]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 1H NMR [m.chemicalbook.com]

- 9. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key bifunctional aromatic intermediate. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and known safety information. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science who may use this compound as a building block or cross-linking agent. All quantitative data is presented in standardized tables, and a detailed experimental workflow for its synthesis via chloromethylation is provided, complete with a process diagram.

Chemical Identity and Properties

This compound is an organic compound featuring a mesitylene (1,3,5-trimethylbenzene) core functionalized with two chloromethyl (-CH₂Cl) groups. Its IUPAC name is This compound .[1] This structure makes it a highly reactive and versatile intermediate for further chemical elaboration, particularly in reactions involving nucleophilic substitution at the benzylic carbon atoms.

Common synonyms for this compound include 2,4-Bis(chloromethyl)mesitylene.[2][3]

Table 1: Physicochemical Properties The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1585-17-7 | [1][3][4] |

| Molecular Formula | C₁₁H₁₄Cl₂ | [1][2] |

| Molecular Weight | 217.13 g/mol | [1][3] |

| Appearance | White to yellowish solid/powder.[3] | [3] |

| Melting Point | 105-107 °C | [3][4] |

| Boiling Point | 180 °C @ 20 mmHg | [3][4] |

| Linear Formula | (CH₃)₃C₆H(CH₂Cl)₂ | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting. It is known to be a lachrymator and is corrosive.[2] The material is extremely destructive to the tissue of mucous membranes, the upper respiratory tract, eyes, and skin.[2]

Table 2: GHS Hazard Information The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Category | Code | Description | Source(s) |

| Pictogram | GHS05 | Corrosion | [4][5] |

| Signal Word | Danger | [1][4][5] | |

| Hazard Class | Skin Corr. 1B | Skin Corrosion/Irritation, Category 1B | [1][4] |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[1][4][5] | [1][4][5] |

| Precautionary Statements | P280, P305+P351+P338, P310 | Wear protective gloves/clothing/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [4][5] |

Synthesis Pathway and Experimental Protocol

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 1,3,5-trimethylbenzene (mesitylene). This reaction, a variation of the Blanc chloromethylation, uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to install the two chloromethyl groups onto the aromatic ring.[6]

The diagram below illustrates the logical workflow for the synthesis of the target compound from its primary reactants.

References

- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file1.lookchem.com [file1.lookchem.com]

- 3. This compound 95 1585-17-7 [sigmaaldrich.com]

- 4. 2,4-ビス(クロロメチル)-1,3,5-トリメチルベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-双(氯甲基)三甲基苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Molecular Weight of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

This technical guide provides a detailed analysis of the molecular weight of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a compound relevant to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound has the chemical formula C₁₁H₁₄Cl₂.[1][2] Its molecular weight is a fundamental property, essential for stoichiometric calculations in experimental protocols. The experimentally determined and computationally verified molecular weight of this compound is 217.13 g/mol .[1]

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines the contribution of each element to the total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Total | 217.139 |

Note: The standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the isotopic composition.[3][4][5][6][7] The slight difference between the calculated total and the accepted molecular weight can be attributed to rounding of the standard atomic weights.

Experimental and Computational Verification

The molecular weight of this compound is consistently reported across various chemical databases and supplier specifications.[1][8] Techniques such as mass spectrometry would be employed to experimentally verify this value, where the molecular ion peak would correspond to the calculated molecular weight.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. 2,4-ビス(クロロメチル)-1,3,5-トリメチルベンゼン | this compound | 1585-17-7 | 東京化成工業株式会社 [tcichemicals.com]

An In-depth Technical Guide to the Structure Elucidation of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene. The document details the synthesis, and the spectroscopic analysis used to confirm the structure of this important chemical intermediate.

Introduction

This compound, also known as 2,4-bis(chloromethyl)mesitylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄Cl₂.[1][2] Its structure, featuring a mesitylene (1,3,5-trimethylbenzene) core with two chloromethyl substituents, makes it a valuable building block in organic synthesis. The precise determination of its isomeric structure is critical for its application in various fields, including the synthesis of polymers, ligands for catalysis, and pharmaceutical intermediates. This guide outlines the key analytical techniques employed for its structural confirmation.

Synthesis of this compound

The primary synthetic route to this compound is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction introduces chloromethyl groups onto the aromatic ring.

Reaction Pathway

The synthesis proceeds via the reaction of mesitylene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride. The electrophile, a chloromethyl cation or a related species, is generated in situ and attacks the electron-rich mesitylene ring. The substitution pattern is directed by the activating methyl groups, leading to the formation of the 2,4-disubstituted product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, a mixture of 1,3,5-trimethylbenzene and paraformaldehyde is prepared in a suitable solvent such as dichloromethane.

-

Anhydrous zinc chloride is added to the mixture.

-

The flask is cooled in an ice bath, and hydrogen chloride gas is bubbled through the stirred mixture at a controlled rate.

-

After the addition of HCl, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of cold water.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound as a solid.

Spectroscopic Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the chloromethyl protons, and the methyl protons, with their integrations and multiplicities confirming the substitution pattern.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Singlet | 1H | Aromatic C-H (at position 6) |

| ~4.6 | Singlet | 4H | Chloromethyl (-CH₂Cl) protons |

| ~2.3 | Singlet | 9H | Methyl (-CH₃) protons |

The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule, confirming the substitution pattern and the presence of different functional groups.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic C-CH₃ (C1, C3, C5) |

| ~135 | Aromatic C-CH₂Cl (C2, C4) |

| ~130 | Aromatic C-H (C6) |

| ~45 | Chloromethyl (-CH₂Cl) |

| ~20 | Methyl (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structural features.[3]

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 216/218/220 | Moderate | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |

| 181/183 | High | [M - Cl]⁺ |

| 145 | High | [M - 2Cl - H]⁺ or [M - CH₂Cl - Cl]⁺ |

The presence of the characteristic isotopic pattern for two chlorine atoms in the molecular ion peak is a key indicator. The major fragmentation pathways involve the loss of chlorine radicals and chloromethyl radicals.

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3010-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| 1610, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 | Strong | C-H bend (in-plane) |

| 880-820 | Strong | C-H bend (out-of-plane, indicative of substitution pattern) |

| 750-650 | Strong | C-Cl stretch |

Experimental Protocols: Spectroscopy

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Standard proton NMR pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a sufficient number of scans.

Mass Spectrometry

-

Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Ionization Energy: 70 eV.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a GC column.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Infrared Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film on a salt plate.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

References

An In-depth Technical Guide to the Synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene, a valuable bifunctional intermediate in organic synthesis, particularly in the development of novel ligands, organometallic catalysts, and pharmaceutical agents. The core of this guide focuses on the Blanc chloromethylation of mesitylene, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as 2,4-bis(chloromethyl)mesitylene, is a substituted aromatic hydrocarbon featuring two reactive chloromethyl groups attached to a mesitylene (1,3,5-trimethylbenzene) core. The presence of two benzylic chloride functionalities allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The primary and most established method for its preparation is the electrophilic aromatic substitution reaction known as the Blanc chloromethylation.

The Blanc Chloromethylation Synthesis Route

The synthesis of this compound is achieved through the dichloromethylation of mesitylene. The Blanc chloromethylation reaction is the most common method, involving the reaction of the aromatic substrate with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The reaction can produce a mixture of mono-, di-, and tri-chloromethylated products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to selectively obtain the desired 2,4-disubstituted product. The electron-donating nature of the three methyl groups on the mesitylene ring activates it towards electrophilic substitution, facilitating the introduction of the chloromethyl groups.

Reactants and Materials

| Compound Name | Synonyms | Formula | Molecular Weight ( g/mol ) | Role |

| Mesitylene | 1,3,5-Trimethylbenzene | C₉H₁₂ | 120.19 | Starting Material |

| Paraformaldehyde | Polyoxymethylene | (CH₂O)n | (30.03)n | Formaldehyde Source |

| Hydrogen Chloride | HCl | HCl | 36.46 | Reagent |

| Zinc Chloride (anhydrous) | ZnCl₂ | ZnCl₂ | 136.30 | Catalyst |

| Dichloromethane | Methylene chloride | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate | Sodium hydrogen carbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | MgSO₄ | 120.37 | Drying Agent |

Product Profile

| Product Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| This compound | 2,4-Bis(chloromethyl)mesitylene | 1585-17-7 | C₁₁H₁₄Cl₂ | 217.13 | 105-107 | 180 / 20 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Blanc chloromethylation of mesitylene. This protocol is synthesized from established procedures for chloromethylation of aromatic hydrocarbons.[1][6]

Synthesis of this compound

Objective: To synthesize this compound from mesitylene.

Materials:

-

Mesitylene (1.0 eq)

-

Paraformaldehyde (2.2 eq)

-

Anhydrous zinc chloride (0.5 eq)

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add mesitylene (12.0 g, 0.1 mol) and paraformaldehyde (6.6 g, 0.22 mol).

-

Addition of Catalyst and Acid: To the stirred mixture, add anhydrous zinc chloride (6.8 g, 0.05 mol). Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (30 mL) through a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. During this time, pass a slow stream of hydrogen chloride gas through the reaction mixture.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of ice-water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent such as hexane or ethanol to obtain pure this compound as a white crystalline solid.

Characterization Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.05 (s, 1H, Ar-H), 4.65 (s, 4H, -CH₂Cl), 2.40 (s, 6H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 138.5, 136.0, 134.5, 131.0, 41.0, 20.0, 15.0 |

| Mass Spec (EI) | m/z: 216 (M⁺), 181, 145 |

Diagrams

Reaction Pathway: Blanc Chloromethylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

-

Hydrogen Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood.

-

Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use with adequate ventilation.

-

Zinc Chloride: Corrosive and an irritant. Handle with care.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The Blanc chloromethylation of mesitylene provides a reliable and scalable route to this compound. Careful control of reaction parameters is essential to maximize the yield of the desired dichloromethylated product and minimize the formation of byproducts. The detailed protocol and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient preparation of this versatile chemical intermediate.

References

- 1. US2973391A - Method for chloromethylating aromatic hydrocarbons - Google Patents [patents.google.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. This compound 95 1585-17-7 [sigmaaldrich.com]

- 4. 2,4-BIS(CHLOROMETHYL)MESITYLENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,4-BIS(CHLOROMETHYL)MESITYLENE | 1585-17-7 [chemicalbook.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 1H NMR [m.chemicalbook.com]

Technical Guide: Physical Properties of 2,4-Bis(chloromethyl)mesitylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(chloromethyl)mesitylene is a substituted aromatic hydrocarbon with the chemical formula C₁₁H₁₄Cl₂. As a derivative of mesitylene (1,3,5-trimethylbenzene), it is a key intermediate in organic synthesis, particularly in the preparation of more complex molecules and polymers. Its bifunctional nature, owing to the two chloromethyl groups, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the known physical properties of 2,4-Bis(chloromethyl)mesitylene, along with general experimental protocols for their determination.

Molecular Structure and Identification

The structure of 2,4-Bis(chloromethyl)mesitylene consists of a central benzene ring substituted with three methyl groups at positions 1, 3, and 5, and two chloromethyl groups at positions 2 and 4.

-

IUPAC Name: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

-

CAS Number: 1585-17-7

-

Molecular Formula: C₁₁H₁₄Cl₂

-

Synonyms: 2,4-Bis(chloromethyl)mesitylene, Di(chloromethyl)mesitylene, 2,4-Di(chloromethyl)-1,3,5-trimethylbenzene

Physical Properties

The physical properties of 2,4-Bis(chloromethyl)mesitylene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Units | Notes |

| Molecular Weight | 217.13 | g/mol | --- |

| Appearance | White to off-white crystalline solid | --- | --- |

| Melting Point | 104 - 107 | °C | --- |

| Boiling Point | 180 | °C | at 20 mmHg |

| Density | 1.121 | g/cm³ | --- |

| Solubility | Insoluble in water. Soluble in many organic solvents. | --- | --- |

| Flash Point | 154.9 | °C | --- |

| Vapor Pressure | 0.00102 | mmHg | at 25 °C |

| Refractive Index | 1.534 | --- | --- |

| LogP (Octanol/Water Partition Coefficient) | 4.09 | --- | Indicates high lipophilicity. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2,4-Bis(chloromethyl)mesitylene are not extensively published. However, standard methodologies for solid organic compounds are applicable.

Synthesis via Chloromethylation of Mesitylene

2,4-Bis(chloromethyl)mesitylene is typically synthesized by the chloromethylation of mesitylene. A general procedure is as follows:

-

Reaction Setup: Mesitylene is dissolved in a suitable solvent, such as acetic acid or a chlorinated hydrocarbon, in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.

-

Reagent Addition: A source of formaldehyde, such as paraformaldehyde or formalin, and a source of hydrogen chloride, such as concentrated hydrochloric acid or gaseous HCl, are added to the solution. A Lewis acid catalyst like zinc chloride may also be used.

-

Reaction Conditions: The mixture is stirred and heated, typically in the range of 60-100°C, for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield pure 2,4-Bis(chloromethyl)mesitylene.

Determination of Melting Point

The melting point of the crystalline solid can be determined using a standard melting point apparatus.

-

A small, finely powdered sample of the purified product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point (at Reduced Pressure)

Due to its relatively high boiling point, the determination is typically carried out under reduced pressure to prevent decomposition.

-

A small amount of the compound is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer to measure the pressure.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.

Determination of Density

The density of the solid can be determined by the displacement method.[1]

-

A known mass of the solid is weighed accurately.

-

The volume of the solid is determined by measuring the volume of a non-solvent liquid it displaces in a graduated cylinder.

-

The density is calculated by dividing the mass by the volume.[1]

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

-

A small amount of the solid is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone, dichloromethane).

-

The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of 2,4-Bis(chloromethyl)mesitylene.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic proton, the methyl protons, and the chloromethyl protons, with their respective chemical shifts and integrations confirming the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further corroborating its structure.[2]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending of the aromatic ring and alkyl groups, as well as the C-Cl stretching vibration.[3]

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature regarding specific biological activities or signaling pathways directly involving 2,4-Bis(chloromethyl)mesitylene. Its primary role is that of a chemical intermediate, and it is not typically studied for direct pharmacological effects. As a bifunctional alkylating agent, it would be expected to exhibit cytotoxicity if introduced into a biological system.

Safety and Handling

2,4-Bis(chloromethyl)mesitylene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has summarized the key physical properties of 2,4-Bis(chloromethyl)mesitylene, a valuable intermediate in organic synthesis. The provided data and general experimental protocols offer a foundation for researchers and scientists working with this compound. The absence of reported biological activity underscores its primary application as a building block for the synthesis of more complex and potentially bioactive molecules.

References

Spectroscopic and Synthetic Profile of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key intermediate in various synthetic applications. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a representative synthetic protocol and a logical workflow for its preparation are presented to support researchers in its application and synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Singlet | 1H | Aromatic H |

| ~4.6 | Singlet | 4H | -CH₂Cl |

| ~2.3-2.4 | Singlet | 9H | Ar-CH₃ |

Note: Predicted chemical shifts based on analogous structures. The spectrum is reported to have been run at 400 MHz in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~138-140 | Quaternary Aromatic C (C-CH₃) |

| ~135-137 | Quaternary Aromatic C (C-CH₂Cl) |

| ~130-132 | Aromatic CH |

| ~45-47 | -CH₂Cl |

| ~18-22 | Ar-CH₃ |

Note: Predicted chemical shifts based on the analysis of similar substituted benzene derivatives.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2850 | Strong | C-H stretch (alkyl) |

| ~1610, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-H bend (in-plane, from CH₂) |

| ~800-700 | Strong | C-Cl stretch |

| ~880-820 | Strong | C-H bend (out-of-plane, isolated H) |

Note: The IR spectrum is available as a KBr wafer.[2] The assignments are based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 216/218/220 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms) |

| 181/183 | High | [M - Cl]⁺ |

| 145 | High | [M - CH₂Cl - Cl]⁺ or [M - 2Cl - H]⁺ |

Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The molecular ion has a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

The solid sample of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The sample is introduced into the gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The oven temperature is programmed to ensure the elution of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).

Synthesis Workflow

The synthesis of this compound is typically achieved through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). The following diagram illustrates the logical workflow of this synthetic transformation.

Caption: Synthetic pathway for this compound.

Synthetic Protocol: Chloromethylation of 1,3,5-Trimethylbenzene

To a stirred mixture of 1,3,5-trimethylbenzene (mesitylene) and an aqueous solution of formaldehyde, concentrated hydrochloric acid is added. The reaction mixture is heated, typically between 60-80°C, for several hours while maintaining vigorous stirring. During the reaction, hydrogen chloride gas may be bubbled through the mixture to maintain a high concentration of the electrophilic species. Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. This document details the expected chemical shifts, multiplicities, and integrations for the proton signals of the molecule. It also includes a standardized experimental protocol for acquiring the spectrum and a logical diagram illustrating the relationships between the different proton environments.

Molecular Structure and Expected ¹H NMR Signals

This compound, also known as 2,4-bis(chloromethyl)mesitylene, possesses a unique substitution pattern on the benzene ring that results in a distinct ¹H NMR spectrum. The molecule has the CAS number 1585-17-7. Due to the plane of symmetry in the molecule, we can predict the number and types of proton signals.

The structure contains:

-

One aromatic proton.

-

Two non-equivalent benzylic chloromethyl groups.

-

Three non-equivalent methyl groups on the aromatic ring.

Therefore, we expect to observe a total of five distinct signals in the ¹H NMR spectrum.

Quantitative ¹H NMR Data

The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound. The data is based on analogous compounds and spectral database information.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Aromatic-H | ~7.03 | 1H | Singlet (s) |

| Ar-CH₂Cl (Position 2) | ~4.61 | 2H | Singlet (s) |

| Ar-CH₂Cl (Position 4) | ~4.48 | 2H | Singlet (s) |

| Ar-CH₃ (Position 5) | ~2.43 | 3H | Singlet (s) |

| Ar-CH₃ (Positions 1, 3) | ~2.41 | 6H | Singlet (s) |

Experimental Protocol

This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

-

5 mm NMR tube

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

-

Data Acquisition:

-

A standard single-pulse experiment is used.

-

The spectral width is set to acquire signals from approximately -1 to 12 ppm.

-

A sufficient number of scans (typically 8 to 16) are acquired to ensure a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is used between scans.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is phase-corrected and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons.

-

Visualization of Signal Relationships

The following diagram, generated using Graphviz (DOT language), illustrates the logical relationship between the different proton environments in the this compound molecule and their corresponding signals in the ¹H NMR spectrum.

Caption: Molecular structure and corresponding ¹H NMR signals.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene. It is intended for use by trained professionals in a laboratory or drug development setting. All procedures should be conducted in a controlled environment with appropriate personal protective equipment and engineering controls. A thorough risk assessment should be performed before any handling or use of this chemical. The absence of specific data in this guide does not imply that no hazard exists.

Introduction

This compound (CAS No. 1585-17-7), also known as 2,4-bis(chloromethyl)mesitylene, is a reactive aromatic organic compound. Its structure, featuring two benzylic chloride functionalities, makes it a valuable building block in organic synthesis, particularly for the introduction of a substituted xylylene linker in the development of novel molecular architectures. However, this high reactivity also necessitates stringent safety protocols to mitigate potential hazards. This guide consolidates available safety data, outlines handling procedures, and provides general experimental protocols to ensure the safe and effective use of this compound in a research and development environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards are associated with its corrosive nature.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[1][2][3]

Hazard Statements:

Pictogram:

Other Hazards:

-

The substance is a lachrymator, meaning it can cause tearing of the eyes.

-

It is destructive to the tissues of the mucous membranes and upper respiratory tract.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1585-17-7 | [3][4] |

| Molecular Formula | C₁₁H₁₄Cl₂ | [3][4] |

| Molecular Weight | 217.13 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | 180 °C at 20 mmHg | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Flash Point | Not applicable | [1][2][3] |

Toxicological Information

| Route of Exposure | Health Effects |

| Inhalation | Causes severe irritation and chemical burns to the respiratory tract. May cause coughing, shortness of breath, and burning sensation in the chest. |

| Skin Contact | Causes severe skin burns, redness, and pain. Prolonged contact can lead to tissue destruction. |

| Eye Contact | Causes serious eye damage, including burns and potential for permanent vision loss. Lachrymatory effects (tearing) are immediate. |

| Ingestion | Causes severe burns to the mouth, throat, and stomach. May be fatal if swallowed. |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Data on the carcinogenic, mutagenic, or reproductive effects of this specific compound are not available. However, due to its reactive nature as an alkylating agent, it should be handled as a potential mutagen and carcinogen.

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, all work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] A risk assessment should be performed before any new procedure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles and a full-face shield.[1][2][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][2][3][6] |

| Body Protection | A chemical-resistant lab coat. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3] |

General Weighing and Dispensing Protocol

Objective: To safely weigh and dispense a solid sample of this compound.

Methodology:

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatula, weighing paper/boat, container for the reaction).

-

Dispensing: Inside the fume hood, carefully open the container of this compound. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing paper or boat on a balance located inside the fume hood.

-

Transfer: Promptly transfer the weighed solid to the reaction vessel.

-

Cleaning: Immediately and carefully clean any residual solid from the spatula and work surface using a dry wipe, which should then be disposed of as hazardous waste.

-

Container Sealing: Securely close the container of this compound.

General Reaction Setup and Quenching Protocol

Objective: To safely perform a reaction using this compound and subsequently quench the reaction.

Methodology:

-

Reaction Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed. If heating, use a well-controlled heating mantle and a temperature probe.

-

Reagent Addition: Add this compound to the reaction vessel as described in the dispensing protocol. Add other reagents slowly and in a controlled manner.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Do not leave the reaction unattended.

-

Quenching: Upon completion, cool the reaction mixture to the appropriate temperature. Slowly and carefully add a suitable quenching agent (e.g., water, a basic or acidic solution as required by the specific reaction) to neutralize any unreacted starting material and reactive intermediates. Be aware of potential exotherms during quenching.

Emergency Procedures

First-Aid Measures

Immediate action is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear the appropriate PPE as described in Section 5.1. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, contain the material and contact environmental health and safety personnel.

Storage, Decontamination, and Waste Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and metals.

-

The storage area should be designated for corrosive materials.

Decontamination

-

Glassware and Equipment: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood to remove residual compound. The solvent rinse should be collected as halogenated organic waste. Subsequently, wash with soap and water.

-

Work Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal

-

All waste containing this compound, including contaminated PPE, cleaning materials, and reaction byproducts, must be disposed of as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[1][7][8] Incineration at a licensed facility is a common disposal method for such materials.[2]

Conclusion

This compound is a valuable but hazardous chemical. A thorough understanding of its properties and strict adherence to safety protocols are essential for its safe handling. The lack of comprehensive toxicological data underscores the need for a cautious approach, treating the compound with the highest degree of care. By implementing the engineering controls, personal protective measures, and handling procedures outlined in this guide, researchers can mitigate the risks and safely utilize this compound in their synthetic endeavors.

References

- 1. bucknell.edu [bucknell.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound 95 1585-17-7 [sigmaaldrich.com]

- 4. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ethz.ch [ethz.ch]

- 8. uakron.edu [uakron.edu]

Methodological & Application

Application Notes and Protocols: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a versatile bifunctional building block. Its two reactive chloromethyl groups, attached to a rigid mesitylene core, make it an ideal starting material for the construction of unique molecular architectures, including cyclophanes, functionalized polymers, and novel ligands. This document outlines key applications and provides detailed experimental protocols for its use in organic synthesis.

Synthesis of [2.2]Mesitylenophanes

This compound is a key precursor for the synthesis of [2.2]mesitylenophanes, a class of strained cyclophanes with interesting stereochemical properties and potential applications in supramolecular chemistry. The synthesis typically proceeds via a Wurtz-type coupling reaction.

Experimental Protocol: Synthesis of a [2.2]Mesitylenophane

This protocol describes the intramolecular reductive coupling of this compound to form a [2.2]mesitylenophane.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium metal, dispersion in oil

-

Dry nitrogen or argon atmosphere

-

Standard glassware for air-sensitive reactions

Procedure:

-

Under a dry inert atmosphere (nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous THF is prepared to a final concentration of 0.1 M.

-

To a separate flask, a dispersion of sodium metal (4.0 eq) in oil is washed with anhydrous hexane to remove the oil and then suspended in anhydrous THF.

-

The solution of this compound is added dropwise to the stirred suspension of sodium metal in THF at reflux over a period of 48 hours using a syringe pump to ensure high dilution conditions, which favor intramolecular cyclization.

-

After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.

-

The reaction is cooled to room temperature and quenched by the slow addition of ethanol to consume the excess sodium.

-

The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired [2.2]mesitylenophane.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| [2.2]Mesitylenophane | 15-25 | 235-238 |

Logical Relationship Diagram:

Caption: Wurtz-type reductive coupling for mesitylenophane synthesis.

Crosslinking Agent for Polymers

The difunctional nature of this compound makes it an effective crosslinking agent for various polymers, particularly those containing aromatic rings susceptible to Friedel-Crafts alkylation, such as polystyrene. This crosslinking enhances the thermal stability and mechanical properties of the resulting polymer network.

Experimental Protocol: Crosslinking of Polystyrene

This protocol details the Friedel-Crafts alkylation of polystyrene with this compound.

Materials:

-

Polystyrene

-

This compound

-

Anhydrous 1,2-dichloroethane

-

Tin(IV) chloride (SnCl₄)

-

Methanol

-

Dry nitrogen or argon atmosphere

Procedure:

-

Polystyrene (1.0 g) is dissolved in anhydrous 1,2-dichloroethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

This compound (0.1 g, 10 wt% relative to polystyrene) is added to the solution.

-

The mixture is stirred until the crosslinking agent is fully dissolved.

-

A solution of SnCl₄ (0.1 mL) in 1,2-dichloroethane (1 mL) is added dropwise to the polymer solution at room temperature.

-

The reaction mixture is stirred at 60°C for 24 hours, during which the crosslinked polymer may precipitate.

-

The reaction is cooled to room temperature and quenched by the addition of methanol (10 mL).

-

The precipitated crosslinked polystyrene is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 50°C to a constant weight.

Quantitative Data:

| Parameter | Value |

| Crosslinking Agent Loading | 10 wt% |

| Reaction Temperature | 60°C |

| Reaction Time | 24 hours |

| Gel Content (insoluble fraction) | >95% |

Experimental Workflow Diagram:

Caption: Workflow for the crosslinking of polystyrene.

Synthesis of Dithia[3.3]mesitylenophanes

Reaction of this compound with sulfide nucleophiles provides a straightforward route to dithia[3.3]mesitylenophanes. These macrocycles are valuable precursors to other cyclophanes through subsequent chemical transformations.

Experimental Protocol: Synthesis of a Dithia[3.3]mesitylenophane

This protocol describes the reaction of this compound with sodium sulfide.

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Toluene

-

High-dilution apparatus

Procedure:

-

A solution of this compound (1.0 eq) in toluene (100 mL) and a solution of sodium sulfide nonahydrate (1.1 eq) in ethanol (100 mL) are prepared separately.

-

The two solutions are simultaneously added dropwise from separate addition funnels to a vigorously stirred, refluxing mixture of ethanol and toluene (1:1, 500 mL) over a period of 8 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

-

The mixture is cooled to room temperature, and the solvents are removed under reduced pressure.

-

The residue is triturated with water to remove inorganic salts, and the solid product is collected by filtration.

-

The crude product is washed with water and then with a small amount of cold ethanol.

-

The solid is recrystallized from a mixture of chloroform and hexane to afford the pure dithia[3.3]mesitylenophane.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| Dithia[3.3]mesitylenophane | 60-75 | 210-212 |

Reaction Pathway Diagram:

Caption: Synthesis of a dithia[3.3]mesitylenophane.

Application Notes and Protocols for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-bis(chloromethyl)mesitylene, is a versatile crosslinking agent employed in the synthesis of a variety of polymeric materials. Its rigid aromatic structure and two reactive chloromethyl groups make it an excellent building block for creating highly crosslinked, porous polymers with significant thermal and chemical stability. The primary application of this crosslinker lies in the formation of hyper-crosslinked polymers (HCPs) and porous aromatic frameworks (PAFs) through Friedel-Crafts alkylation reactions. These materials are characterized by their high surface areas and tunable pore sizes, rendering them suitable for a range of applications including gas storage and separation, catalysis, and as potential carriers for drug delivery systems.